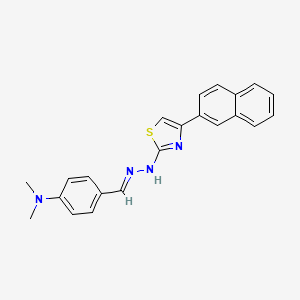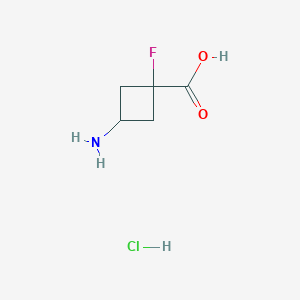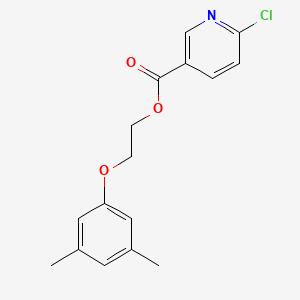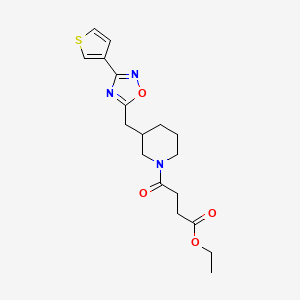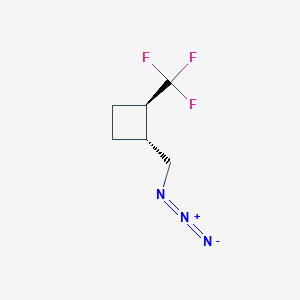
(1R,2R)-1-(Azidomethyl)-2-(trifluoromethyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-(Azidomethyl)-2-(trifluoromethyl)cyclobutane is a unique organic compound characterized by the presence of an azidomethyl group and a trifluoromethyl group attached to a cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(Azidomethyl)-2-(trifluoromethyl)cyclobutane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclobutane ring, which can be achieved through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under appropriate conditions.
Azidomethylation: The azidomethyl group is introduced through a nucleophilic substitution reaction using sodium azide or other azide sources.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-(Azidomethyl)-2-(trifluoromethyl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azidomethyl group can yield amines or other reduced products.
Substitution: The azidomethyl group can participate in substitution reactions, leading to the formation of different functionalized cyclobutane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group may yield nitrocyclobutane derivatives, while reduction can produce aminocyclobutane derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-1-(Azidomethyl)-2-(trifluoromethyl)cyclobutane has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Chemical Biology: It can be used as a probe or a precursor in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-(Azidomethyl)-2-(trifluoromethyl)cyclobutane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azidomethyl group can participate in click chemistry reactions, facilitating the formation of bioconjugates or other functionalized molecules.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1-(Hydroxymethyl)-2-(trifluoromethyl)cyclobutane: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclobutane: Contains an aminomethyl group instead of an azidomethyl group.
Uniqueness
The presence of both the azidomethyl and trifluoromethyl groups in (1R,2R)-1-(Azidomethyl)-2-(trifluoromethyl)cyclobutane imparts unique reactivity and properties compared to its analogs. The azidomethyl group allows for versatile chemical transformations, while the trifluoromethyl group enhances stability and lipophilicity.
Propiedades
IUPAC Name |
(1R,2R)-1-(azidomethyl)-2-(trifluoromethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c7-6(8,9)5-2-1-4(5)3-11-12-10/h4-5H,1-3H2/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSGBQAVSDVDMB-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN=[N+]=[N-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CN=[N+]=[N-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Benzyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2522988.png)
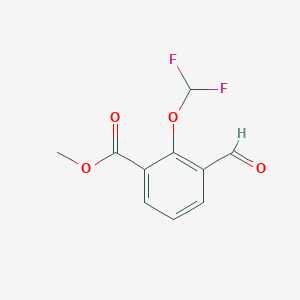
![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2522993.png)
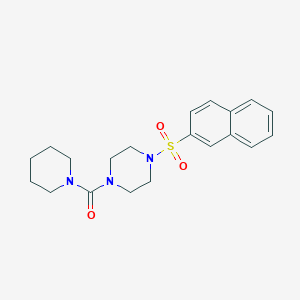

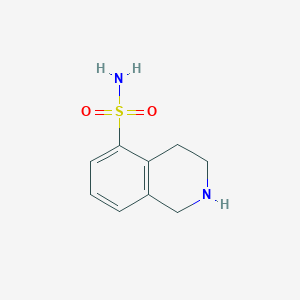

![(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2523000.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2523005.png)
